A Comprehensive Technical Guide to the Chemical Properties of Allyl Cinnamate
A Comprehensive Technical Guide to the Chemical Properties of Allyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl cinnamate (C₁₂H₁₂O₂) is an ester of cinnamic acid and allyl alcohol, recognized for its characteristic fruity, balsamic aroma.[1] While extensively used in the fragrance and flavor industries, its chemical properties and potential biological activities are of increasing interest to the scientific community. This document provides an in-depth technical overview of the chemical properties of allyl cinnamate, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and a summary of its known reactivity and biological potential. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are detailed to facilitate reproducibility.
Chemical and Physical Properties
Allyl cinnamate is a colorless to pale yellow liquid at room temperature.[2][3] It is an organic compound classified as an aromatic ester.[2] Its primary applications are in the fragrance and flavor industries due to its pleasant fruity aroma reminiscent of peach, apricot, and pineapple.[1][3][4]
Table 1: Physicochemical Properties of Allyl Cinnamate
| Property | Value | Reference(s) |
| IUPAC Name | prop-2-enyl (E)-3-phenylprop-2-enoate | [5] |
| Synonyms | Allyl 3-phenylacrylate, Cinnamic acid allyl ester | [2][5] |
| CAS Number | 1866-31-5 | [5] |
| Molecular Formula | C₁₂H₁₂O₂ | [5][6] |
| Molecular Weight | 188.22 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [2][3][4] |
| Odor | Fruity, pineapple, spicy, balsamic aroma | [1][4] |
| Boiling Point | 150-152 °C at 15 mmHg | [3][8] |
| Density | 1.050-1.056 g/mL at 25 °C | [1][3][5] |
| Refractive Index (n²⁰/D) | 1.562-1.569 | [1][3][5] |
| Flash Point | > 100 °C (> 212 °F) | [1] |
| Vapor Pressure | 0.003 mmHg at 20 °C | [1] |
Solubility and Stability
Allyl cinnamate's solubility is characteristic of a medium-sized organic ester. It is practically insoluble in water but soluble in organic solvents like alcohol and various oils.[3][5][9] It is almost insoluble in propylene glycol.[3]
For storage, allyl cinnamate should be kept in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.[4][9] It is stable under recommended storage conditions, though it may be susceptible to hydrolysis by strong acids or bases.[8][9]
Table 2: Solubility and Storage Data
| Parameter | Description | Reference(s) |
| Water Solubility | Insoluble | [3][5][9] |
| Organic Solvent Solubility | Soluble in alcohol and oils | [3][5][9] |
| Storage Conditions | Store tightly sealed under inert gas in a cool, well-ventilated area | [4][9] |
Spectroscopic Data
The structural identification of allyl cinnamate is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for Allyl Cinnamate
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available for review. | [10] |
| ¹³C NMR | Spectra available for review. | [6] |
| FTIR (ATR) | Spectrum available for review. | [5] |
| Mass Spectrometry (EI) | Mass spectrum available in NIST database. | [11][12][13] |
| Kovats Retention Index | Standard non-polar: 1524, 1537; Standard polar: 2258 | [5][11] |
Experimental Protocols
Synthesis via Fischer Esterification
Allyl cinnamate is commercially produced through the direct esterification of cinnamic acid with allyl alcohol, typically catalyzed by a strong acid like sulfuric acid.[2][3][9] This reaction is a classic example of Fischer esterification.[14][15]
Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser (a Dean-Stark trap is recommended to remove water and drive the equilibrium), dissolve trans-cinnamic acid (1.0 equivalent) in an excess of allyl alcohol (e.g., 5-10 equivalents).[1][15][16]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid to the solution.[1][2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 to 4 hours. The reaction progress should be monitored using thin-layer chromatography (TLC).[1][15]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[1][16]
-
Neutralization: Transfer the mixture to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Subsequently, wash the organic layer with brine (saturated NaCl solution).[1][11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude allyl cinnamate.[1][11]
Caption: Workflow for the synthesis and purification of Allyl Cinnamate.
Purification
The crude product from the synthesis can be purified by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.[2][17]
Methodology (Fractional Distillation):
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all joints are properly sealed.[18]
-
Distillation: Add the crude allyl cinnamate and a few boiling chips to the distillation flask. Begin heating the flask gently under reduced pressure (e.g., 15 mmHg).[3][18]
-
Fraction Collection: Collect the fraction that distills at the boiling point of allyl cinnamate (150-152 °C at 15 mmHg).[3] Monitor the temperature at the head of the column to ensure proper separation.[18]
Analytical Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.[11] The resulting spectra can be compared with reference data to confirm the structure.[6][10]
IR Spectroscopy:
-
Sample Preparation: For a liquid sample like allyl cinnamate, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates.[19] Alternatively, an ATR-FTIR spectrometer can be used by placing a drop directly on the crystal.[12]
-
Data Acquisition: Acquire the FTIR spectrum over the standard range (e.g., 4000-400 cm⁻¹).[19] The spectrum should show characteristic peaks for the ester carbonyl (C=O) group, C=C double bonds, and aromatic C-H bonds.
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[12][19]
-
GC-MS Conditions: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar DB-5ms). Use a temperature program to separate the components.[12][19]
-
Data Analysis: The mass spectrometer, typically using electron ionization (EI), will generate a mass spectrum for the eluting compound. This spectrum can be compared with library data (e.g., NIST) to confirm the identity and assess the purity of the allyl cinnamate.[12][13]
Reactivity and Biological Activity
Allyl cinnamate, as an ester, can undergo hydrolysis under acidic or basic conditions to yield cinnamic acid and allyl alcohol. The presence of two double bonds (one in the allyl group and one in the cinnamate backbone) allows for addition reactions.
Recent studies have highlighted the antimicrobial potential of cinnamic acid derivatives.[20][21] Cinnamate esters have shown activity against various pathogenic fungi and bacteria.[16][22] While specific studies on allyl cinnamate are limited, the general mechanism for cinnamates is believed to involve the disruption of the microbial cell membrane and interaction with cellular components like ergosterol in fungi.[8][13]
Caption: Postulated antimicrobial mechanism of action for cinnamate esters.
Safety and Handling
Allyl cinnamate is considered moderately toxic by ingestion and can be a human skin irritant.[9] When heated to decomposition, it may emit acrid smoke and irritating fumes.[9] Standard laboratory safety precautions should be followed.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[15] Avoid contact with skin and eyes and inhalation of vapors.[8][15]
-
First Aid: In case of skin contact, wash immediately with copious amounts of water.[14] If eye contact occurs, rinse cautiously with water for several minutes.[15] If swallowed, get medical help.[15]
-
Fire: Use dry powder or carbon dioxide extinguishers in the event of a fire.[14]
References
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- 16. rsc.org [rsc.org]
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